molecular formula C7H5BrINO2 B3217054 Methyl 5-bromo-6-iodonicotinate CAS No. 1174028-21-7

Methyl 5-bromo-6-iodonicotinate

Cat. No.: B3217054
CAS No.: 1174028-21-7
M. Wt: 341.93 g/mol
InChI Key: WNPDQEDHQZXSOT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-iodonicotinate: is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are substituted with bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with .

    Bromination: The nicotinic acid is first brominated at the 5-position using a brominating agent such as or .

    Iodination: The brominated product is then iodinated at the 6-position using an iodinating agent like or .

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester using and an acid catalyst such as .

Industrial Production Methods: The industrial production of Methyl 5-bromo-6-iodonicotinate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination and Iodination: Using large quantities of brominating and iodinating agents.

    Continuous Esterification: Employing continuous flow reactors for the esterification step to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 5-bromo-6-iodonicotinate can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can participate in coupling reactions such as the , where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like or in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, , and bases like in solvents such as or .

Major Products:

    Substitution Products: Depending on the nucleophile, products like or .

    Coupling Products: Various or .

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Cross-Coupling Reactions: Employed in cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development: Investigated for potential use in drug development due to its ability to modify biological molecules.

    Radiolabeling: Used in radiolabeling studies for imaging and diagnostic purposes.

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Explored for the development of new agrochemicals with enhanced efficacy.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-iodonicotinate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine and iodine atoms act as leaving groups, facilitating the formation of new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    Methyl 5-bromo-6-methoxynicotinate: Similar structure but with a methoxy group instead of iodine.

    Methyl 5-chloro-6-iodonicotinate: Chlorine substituted at the 5-position instead of bromine.

Uniqueness:

    Reactivity: The presence of both bromine and iodine atoms makes Methyl 5-bromo-6-iodonicotinate highly reactive in substitution and coupling reactions.

    Versatility: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 5-bromo-6-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPDQEDHQZXSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (4500 mg, 17.97 mmol) in HI (30 ml) was added NaI (3501 mg, 23.36 mmol). The mixture was stirred at 50° C. overnight. Reaction was cooled at 0° C. and the precipitated solid was isolated by filtration and washed with 15 ml of MeOH. The obtained solid was suspended in 25 ml of water and pH was adjusted to 9 with NaOH 6N (1.5 ml). The aqueous phase was extracted twice with DCM and once with DCM/MeOH (5%). Organic layers were dried over Na2SO4. Volatiles were removed under vacuum to afford 2.505 g (40%) of the desired compound as a white solid. The solution of HI and MeOH was dissolved in water and pH was adjusted to 9 with NaOH 6N. The organic phase was extracted twice with DCM and once with DCM/MeOH (5%). Organic layers were dried over Na2SO4. Volatiles were removed under vacuum to afford an additional quantity of the desired compound (649 mg, 10%) as beige solid.
Quantity
4500 mg
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3501 mg
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30 mL
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Yield
40%

Synthesis routes and methods II

Procedure details

To a mixture of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (1 g, 3.99 mmol) in propionitrile (30 ml) was added iodotrimethylsilane (0.689 ml, 3.99 mmol) and then sodium iodide (1.795 g, 11.98 mmol). The mixture was stirred at room temperature for 30 min. Solvent was evaporated and the obtained solid was dissolved in H2O. pH was adjusted to basic with 2M NaOH and DCM was added. The organic phase was extracted, dried over Na2SO4, filtered and concentrated to give 1.2 g (79%) of desired compound as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.689 mL
Type
reactant
Reaction Step Two
Quantity
1.795 g
Type
reactant
Reaction Step Three
Yield
79%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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